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Compound of Interest

Compound Name: INH14

Cat. No.: B1671948

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and initial screening
of INH14, a novel and potent small-molecule inhibitor of the c-MET receptor tyrosine kinase.
The information presented herein is intended to provide researchers, scientists, and drug
development professionals with a detailed understanding of the foundational data and
methodologies related to INH14.

Introduction

Hepatocyte growth factor (HGF) and its receptor, c-MET, play a crucial role in cell proliferation,
migration, and differentiation. Dysregulation of the HGF/c-MET signaling pathway is implicated
in the pathogenesis and progression of various human cancers, making it a key target for
therapeutic intervention. INH14 was developed as a selective inhibitor of c-MET to address this
oncogenic signaling. This document details the initial discovery, synthesis, and biological
evaluation of INH14.

Data Presentation: Quantitative Analysis of INH14
Activity

The initial screening of INH14 involved assessing its inhibitory activity against the c-MET
kinase and its anti-proliferative effects on human cancer cell lines. The quantitative data from
these assays are summarized below.
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c-MET Kinase IC50

Anti-proliferative

Compound Cell Line
(nM) IC50 (uM)
HT-29 (colorectal
INH14 2.1 _ 0.05
carcinoma)
MKN-45 (gastric
INH14 0.019

carcinoma)

Experimental Protocols

The following are the key experimental methodologies employed in the initial screening of

INH14.

c-MET Kinase Assay

This assay was performed to determine the direct inhibitory effect of INH14 on c-MET kinase

activity. A time-resolved fluorescence resonance energy transfer (TR-FRET) methodology was

utilized.

Protocol:

¢ Areaction mixture containing c-MET enzyme, a poly-Glu-Tyr (4:1) peptide substrate, and

ATP was prepared in a kinase reaction buffer.

¢ INH14 was added to the reaction mixture at varying concentrations.

e The reaction was incubated at room temperature to allow for kinase-mediated

phosphorylation of the substrate.

e A solution containing a europium-labeled anti-phosphotyrosine antibody was added to the

mixture.

e The TR-FRET signal was measured, which is proportional to the extent of substrate

phosphorylation.

e |IC50 values were calculated by fitting the dose-response data to a sigmoidal curve.
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Cell Viability Assay (MTT Assay)

The anti-proliferative activity of INH14 was evaluated using a 3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide (MTT) assay.

Protocol:

HT-29 and MKN-45 cells were seeded in 96-well plates and allowed to adhere overnight.
The cells were treated with various concentrations of INH14 and incubated for 72 hours.

MTT solution was added to each well, and the plates were incubated for an additional 4
hours, allowing for the formation of formazan crystals by viable cells.

The supernatant was removed, and dimethyl sulfoxide (DMSO) was added to dissolve the
formazan crystals.

The absorbance at 490 nm was measured using a microplate reader.

The percentage of cell viability was calculated relative to untreated control cells, and IC50
values were determined.

Western Blot Analysis

Western blotting was used to assess the effect of INH14 on the phosphorylation status of c-

MET and its downstream signaling proteins, AKT and ERK1/2.

Protocol:

Cancer cells were treated with INH14 for a specified period.

Total cell lysates were prepared using a lysis buffer containing protease and phosphatase
inhibitors.

Protein concentrations were determined using a BCA protein assay.

Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene
difluoride (PVDF) membrane.
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¢ The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20
(TBST).

e The membrane was incubated with primary antibodies specific for phosphorylated c-MET (p-
c-MET), total c-MET, phosphorylated AKT (p-AKT), total AKT, phosphorylated ERK1/2 (p-
ERK1/2), and total ERK1/2.

o After washing with TBST, the membrane was incubated with a horseradish peroxidase
(HRP)-conjugated secondary antibody.

o The protein bands were visualized using an enhanced chemiluminescence (ECL) detection
system.

Visualizations: Diagrams of Pathways and
Workflows

The following diagrams illustrate the key signaling pathways, the experimental workflow for
INH14 screening, and the logical design process.
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» To cite this document: BenchChem. [Discovery and Initial Screening of INH14: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1671948#discovery-and-initial-screening-of-inh14]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science

and industry.
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